(2-Hydroxy-phenyl)-piperidin-1-yl-methanone
Overview
Description
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a hydroxy-phenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes
Biochemical Pathways
Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties
Result of Action
For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation
Action Environment
For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development
Biochemical Analysis
Biochemical Properties
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-activated protein kinase (AMPK), a crucial enzyme in maintaining cellular energy homeostasis . The nature of these interactions involves binding to specific sites on the enzyme, leading to either activation or inhibition of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK signaling in mouse primary hepatocytes, leading to changes in glucose uptake and energy metabolism . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the AMPK enzyme, inducing conformational changes that either activate or inhibit its function . This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vivo studies include sustained changes in cellular metabolism and energy homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with AMPK influences pathways related to glucose and lipid metabolism . These interactions can lead to changes in the levels of key metabolites and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone typically involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include palladium on carbon (Pd/C) and sodium borohydride (NaBH4) as the reducing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction step, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
(2-Hydroxy-phenyl)-ethanone: Similar structure but lacks the piperidine ring, leading to different chemical properties and reactivity.
(2-Hydroxy-phenyl)-acetic acid: Contains a carboxylic acid group instead of the piperidine ring, resulting in different biological activities.
(2-Hydroxy-phenyl)-benzothiazole: Features a benzothiazole ring, which imparts distinct electronic and steric properties.
Uniqueness: (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is unique due to the presence of both the hydroxy-phenyl group and the piperidine ring, which together confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-hydroxyphenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBIQSVUGRKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279925 | |
Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-83-7 | |
Record name | NSC14615 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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